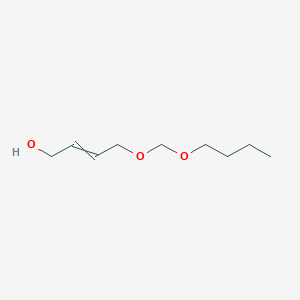

4-(Butoxymethoxy)but-2-en-1-ol

Beschreibung

4-(Butoxymethoxy)but-2-en-1-ol is a substituted allylic alcohol featuring a butoxymethoxy group (-O-CH2-O-(CH2)3CH3) at the 4-position of the but-2-en-1-ol backbone. These compounds are typically synthesized via nucleophilic substitution, Mitsunobu reactions, or catalytic processes, and serve as intermediates in organic synthesis, pharmaceuticals, and materials science .

Eigenschaften

CAS-Nummer |

62585-56-2 |

|---|---|

Molekularformel |

C9H18O3 |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

4-(butoxymethoxy)but-2-en-1-ol |

InChI |

InChI=1S/C9H18O3/c1-2-3-7-11-9-12-8-5-4-6-10/h4-5,10H,2-3,6-9H2,1H3 |

InChI-Schlüssel |

HNRUPUAPLPKDLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCOCC=CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethoxy)but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of but-2-en-1-ol with butoxymethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours. The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(Butoxymethoxy)but-2-en-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Butoxymethoxy)but-2-en-1-ol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The butoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Butoxymethoxy)but-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Butoxymethoxy)but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Yield :

- Alkynyloxy derivatives (e.g., butynyloxy) exhibit high yields (73–88%), attributed to efficient coupling reactions .

- Aryl-substituted analogs (e.g., 4-methoxyphenyl) show lower yields (30–36%), likely due to steric hindrance or electronic effects .

Physical State and Stability :

- Most analogs are oils, complicating crystallization. Silyl-protected derivatives (e.g., TBDMS-oxy) are sensitive to silica gel, necessitating alternative purification methods .

Spectroscopic Trends :

- 1H NMR signals for the allylic protons (δ 5.65–5.85 ppm) and oxygen-bearing protons (δ 3.75–4.50 ppm) are consistent across analogs. HRMS data confirm molecular weights within 0.002 Da accuracy .

Applications: Benzyloxy and silyloxy derivatives serve as protected intermediates for epoxidation or glycosylation .

Research Findings and Contradictions

- Synthetic Efficiency : Alkynyloxy derivatives outperform aryl-substituted analogs in yield, suggesting superior reactivity of alkynyl groups in nucleophilic substitutions .

- Purification Challenges : The instability of silyl-protected compounds on silica gel contrasts with the robustness of benzyl-protected analogs, highlighting the need for tailored purification strategies .

- Commercial Availability: Heterocyclic derivatives like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol are marketed (Santa Cruz Biotechnology), indicating industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.